![molecular formula C16H18BrN3 B5194373 1-(2-bromobenzyl)-4-(2-pyridinyl)piperazine](/img/structure/B5194373.png)
1-(2-bromobenzyl)-4-(2-pyridinyl)piperazine
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Overview
Description
1-(2-bromobenzyl)-4-(2-pyridinyl)piperazine is a chemical compound that has been widely studied for its potential use in scientific research. This compound is a piperazine derivative that has been shown to have various biochemical and physiological effects, making it a valuable tool for researchers in many different fields. In
Scientific Research Applications
1-(2-bromobenzyl)-4-(2-pyridinyl)piperazine has been used in a variety of scientific research applications. One of its most common uses is as a ligand for various receptors, including the serotonin receptor and the dopamine receptor. It has also been used as a tool to study the effects of specific neurotransmitters on the brain, as well as to investigate the role of certain receptors in various diseases.
Mechanism of Action
The mechanism of action of 1-(2-bromobenzyl)-4-(2-pyridinyl)piperazine is not fully understood, but it is believed to act as an agonist for certain receptors, particularly the 5-HT2A receptor. This receptor is involved in the regulation of various physiological processes, including mood, appetite, and sleep. By binding to this receptor, 1-(2-bromobenzyl)-4-(2-pyridinyl)piperazine may modulate these processes and produce various biochemical and physiological effects.
Biochemical and Physiological Effects:
1-(2-bromobenzyl)-4-(2-pyridinyl)piperazine has been shown to produce a variety of biochemical and physiological effects. For example, it has been shown to increase the release of serotonin and dopamine in the brain, which may contribute to its mood-boosting effects. It has also been shown to modulate the activity of certain ion channels, which may contribute to its effects on sleep and appetite.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(2-bromobenzyl)-4-(2-pyridinyl)piperazine in lab experiments is its ability to selectively target specific receptors and produce specific effects. This makes it a valuable tool for investigating the role of these receptors in various physiological processes. However, one limitation of using this compound is its potential for toxicity at high doses. Careful dosing and monitoring are necessary to ensure the safety of experimental subjects.
Future Directions
There are many potential future directions for research involving 1-(2-bromobenzyl)-4-(2-pyridinyl)piperazine. For example, researchers may investigate its potential as a therapeutic agent for various diseases, including depression and anxiety disorders. They may also investigate its effects on other neurotransmitter systems and receptors, as well as its potential for use in combination with other drugs. Additionally, researchers may investigate the potential long-term effects of this compound on the brain and other organs.
Synthesis Methods
The synthesis method of 1-(2-bromobenzyl)-4-(2-pyridinyl)piperazine involves the reaction of 2-bromobenzylamine with 2-pyridinecarboxaldehyde in the presence of piperazine and acetic acid. The resulting product is then purified through recrystallization to obtain the final compound. This synthesis method has been well established and has been used by many researchers to obtain 1-(2-bromobenzyl)-4-(2-pyridinyl)piperazine for their experiments.
properties
IUPAC Name |
1-[(2-bromophenyl)methyl]-4-pyridin-2-ylpiperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrN3/c17-15-6-2-1-5-14(15)13-19-9-11-20(12-10-19)16-7-3-4-8-18-16/h1-8H,9-13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVDRHBVSPKBOIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Br)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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